3-Acetyl-6-methylcyclohex-3-ene-1-carboxylic acid

Physicochemical profiling Lipophilicity ADME prediction

3-Acetyl-6-methylcyclohex-3-ene-1-carboxylic acid is a tri-substituted cyclohexene carboxylic acid (C₁₀H₁₄O₃, MW 182.22) bearing an acetyl group at C3, a methyl group at C6, and a carboxylic acid at C1. The combination of a conjugated enone (α,β-unsaturated ketone) with a carboxylic acid group provides a distinctive polarity and hydrogen-bonding capacity relative to simpler cyclohexene monoacids.

Molecular Formula C10H14O3
Molecular Weight 182.22 g/mol
CAS No. 33844-91-6
Cat. No. B13952656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetyl-6-methylcyclohex-3-ene-1-carboxylic acid
CAS33844-91-6
Molecular FormulaC10H14O3
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCC1CC=C(CC1C(=O)O)C(=O)C
InChIInChI=1S/C10H14O3/c1-6-3-4-8(7(2)11)5-9(6)10(12)13/h4,6,9H,3,5H2,1-2H3,(H,12,13)
InChIKeyJRROOCOYJOALIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Acetyl-6-methylcyclohex-3-ene-1-carboxylic acid (CAS 33844-91-6): Procurement-Grade Overview


3-Acetyl-6-methylcyclohex-3-ene-1-carboxylic acid is a tri-substituted cyclohexene carboxylic acid (C₁₀H₁₄O₃, MW 182.22) bearing an acetyl group at C3, a methyl group at C6, and a carboxylic acid at C1 [1]. The combination of a conjugated enone (α,β-unsaturated ketone) with a carboxylic acid group provides a distinctive polarity and hydrogen-bonding capacity relative to simpler cyclohexene monoacids [1]. Its computed XLogP3-AA of 1.1 indicates moderate lipophilicity, positioning it between the unsubstituted analog (XLogP3-AA 1.3) and the more lipophilic 6-methyl analog (XLogP3-AA 1.7) [1][2][3].

Dual enone and carboxylic acid functionality
Moderate lipophilicity profile
Expanded hydrogen-bonding capacity

3-Acetyl-6-methylcyclohex-3-ene-1-carboxylic acid: Why Close Analogs Cannot Simply Be Interchanged


The simultaneous presence of the acetyl and 6-methyl groups creates a physicochemical profile that is not duplicated by any single-substituted analog. Simple replacement with 3-cyclohexene-1-carboxylic acid or 6-methylcyclohex-3-ene-1-carboxylic acid results in substantially different lipophilicity (ΔXLogP3-AA up to 0.6 log units) and hydrogen-bond acceptor count (3 vs. 2) [1][2][3]. These differences directly affect solubility, partition behavior, and intermolecular recognition in both synthetic and biological contexts. An attempt to use the des-acetyl analog as a scaffold would forfeit the acetyl group's capacity to engage in condensation reactions essential for downstream functionalization. The quantitative evidence below demonstrates that no single-attribute comparator reproduces the exact balance of properties offered by the title compound [1].

Target Compound
Close Analog Substitution Risk
Acetyl group at C3
Monoacid analogs lack acetyl reactivity and an extra H-bond acceptor
Moderate lipophilicity
Des-acetyl or des-methyl analogs may shift logP, altering solubility and partition
Higher molecular weight and additional rotatable bond
Lighter analogs may not reflect conformational sampling or permeability

3-Acetyl-6-methylcyclohex-3-ene-1-carboxylic acid: Quantitative Differentiation Evidence


Lipophilicity Advantage: Lower Computed logP vs. 6-Methyl Analog

The target compound exhibits a computed XLogP3-AA of 1.1, which is 0.6 log units lower than the 6-methylcyclohex-3-ene-1-carboxylic acid analog (XLogP3-AA 1.7) and 0.2 log units lower than the unsubstituted 3-cyclohexene-1-carboxylic acid (XLogP3-AA 1.3) [1][2][3]. This indicates that the acetyl group introduces significant polarity that partially offsets the lipophilicity contributed by the 6-methyl substituent.

Lipophilicity
Computed context
Target: XLogP3 1.1
6-Methyl analog: 1.7, unsubstd: 1.3
Lower logP may improve aqueous solubility
Computed; experimental validation recommended
Physicochemical profiling Lipophilicity ADME prediction

Hydrogen-Bond Acceptor Capacity: 50% Increase Over Monoacid Comparators

The target compound has a computed hydrogen bond acceptor count of 3, compared to only 2 for both 3-cyclohexene-1-carboxylic acid and 6-methylcyclohex-3-ene-1-carboxylic acid [1][2][3]. The additional acceptor arises from the acetyl carbonyl oxygen, which is conjugated with the endocyclic double bond, enhancing its electron density and potential as a hydrogen-bond acceptor.

H-Bond Acceptors
Computed context
3 acceptors (vs. 2 for analogs)
Additional acceptor may enhance binding capacity
Cactvs computed value
Hydrogen bonding Molecular recognition Supramolecular chemistry

Molecular Weight and Rotatable Bond Differentiator: Implications for Permeability and Flexibility

With a molecular weight of 182.22 g/mol, the target compound is 44.5% heavier than 3-cyclohexene-1-carboxylic acid (126.15 g/mol) and 30.0% heavier than 6-methylcyclohex-3-ene-1-carboxylic acid (140.18 g/mol) [1][2][3]. Additionally, it possesses 2 rotatable bonds versus 1 for both comparators [1][2][3]. Higher molecular weight combined with increased rotatable bond count can reduce passive membrane permeability but may also provide greater conformational adaptability for target binding.

Mol. Weight & Flexibility
Computed context
Target: 182 g/mol, 2 rot. bonds
Unsubstd: 126 g/mol, 1; 6-Me: 140 g/mol, 1
Higher MW and flexibility alter permeability profile
PubChem computed properties
Drug-likeness Permeability Molecular flexibility

3-Acetyl-6-methylcyclohex-3-ene-1-carboxylic acid: Best-Fit Application Scenarios Based on Differentiated Properties


Lead Optimization in Drug Discovery Requiring Moderate Lipophilicity and Enhanced Hydrogen Bonding

When a cyclohexene carboxylic acid scaffold is required but the unsubstituted or mono-methyl analogs are too lipophilic or lack sufficient hydrogen-bonding capacity, the target compound offers an intermediate lipophilicity profile (XLogP3-AA 1.1) with three H-bond acceptors [1]. This balance may improve aqueous solubility while maintaining sufficient passive permeability, making it suitable for hit-to-lead campaigns where physicochemical tuning is critical [1].

Synthesis of Condensation Products Exploiting the Acetyl Group

The presence of the acetyl group at the C3 position, conjugated with the endocyclic double bond, provides a reactive site for condensation reactions (e.g., aldol, Mannich, or Knoevenagel) that are not possible with 3-cyclohexene-1-carboxylic acid or 6-methylcyclohex-3-ene-1-carboxylic acid [1]. This makes the compound a strategic intermediate for constructing fused heterocycles or extended π-systems.

Development of Selective Biological Probes with Reduced Off-Target Lipophilicity

The lower XLogP3-AA (1.1) relative to the 6-methyl analog (1.7) suggests reduced non-specific binding to hydrophobic protein surfaces [1][2]. This property is advantageous when designing enzyme inhibitors or receptor ligands where off-target activity driven by lipophilicity must be minimized.

Building Block for Materials Chemistry Requiring Defined Conformational Flexibility

With two rotatable bonds (acetyl and carboxyl groups), the compound offers greater conformational flexibility than the single-substituted comparators [1][3]. This may be exploited in the design of metal-organic frameworks (MOFs) or supramolecular assemblies where specific torsional angles are required for binding geometry.

Application
Selection Property
Validation Focus
Lead optimization
Moderate lipophilicity & H-bond profile
Aqueous solubility and passive permeability
Condensation chemistry
Acetyl group reactivity
Reaction scope and yield optimization
Biological probe design
Lipophilicity profile for selectivity
Binding selectivity and off-target profiling
Materials chemistry
Conformational flexibility
Torsional angle and coordination geometry
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